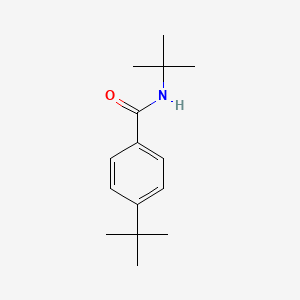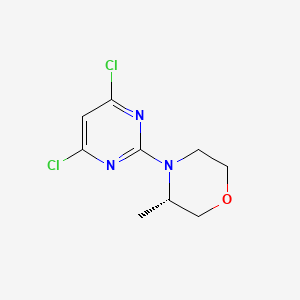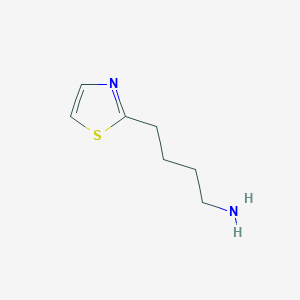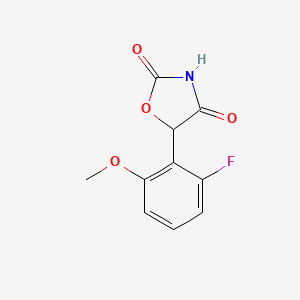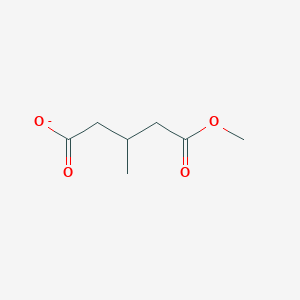
Monomethyl 3-methylglutarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monomethyl 3-methylglutarate is an organic compound with the molecular formula C6H10O4. It is also known as methyl hydrogen glutarate or monomethyl glutarate. This compound is a derivative of glutaric acid, where one of the carboxyl groups is esterified with methanol. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Monomethyl 3-methylglutarate can be synthesized through the esterification of glutaric acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of pentanedioic acid, 3-methyl-, monomethyl ester involves the continuous esterification of glutaric acid with methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and used for various applications.
化学反応の分析
Types of Reactions
Monomethyl 3-methylglutarate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form glutaric acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Glutaric acid.
Reduction: 3-methylpentanediol.
Substitution: Various substituted glutarates depending on the nucleophile used.
科学的研究の応用
Monomethyl 3-methylglutarate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.
作用機序
The mechanism of action of pentanedioic acid, 3-methyl-, monomethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release glutaric acid and methanol. The released glutaric acid can participate in metabolic pathways, influencing cellular processes. Additionally, the ester can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds.
類似化合物との比較
Similar Compounds
Glutaric acid: The parent compound of pentanedioic acid, 3-methyl-, monomethyl ester.
Dimethyl glutarate: Another ester derivative of glutaric acid with two methyl ester groups.
Succinic acid: A similar dicarboxylic acid with a shorter carbon chain.
Uniqueness
Monomethyl 3-methylglutarate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Unlike dimethyl glutarate, which has two ester groups, pentanedioic acid, 3-methyl-, monomethyl ester has only one ester group, making it more reactive in certain chemical reactions. Additionally, its structure allows for selective functionalization, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H11O4- |
|---|---|
分子量 |
159.16 g/mol |
IUPAC名 |
5-methoxy-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/p-1 |
InChIキー |
BYBMHSADRRMVHY-UHFFFAOYSA-M |
正規SMILES |
CC(CC(=O)[O-])CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


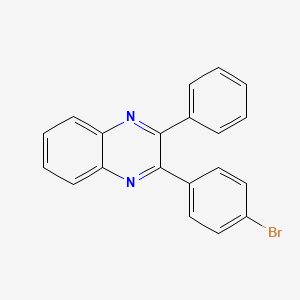
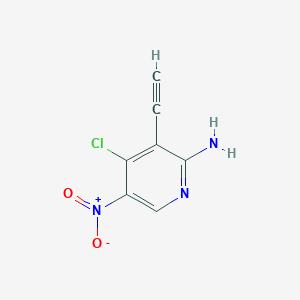
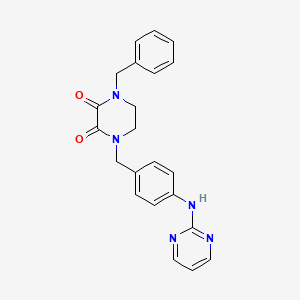
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl thiocyanate](/img/structure/B8783025.png)
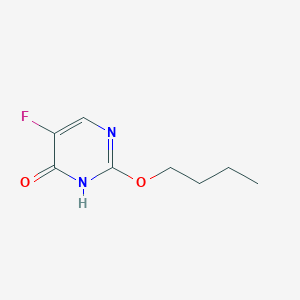
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8783029.png)
